molecular formula C6H14O10P2 B028600 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate CAS No. 102292-66-0

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate

Cat. No.: B028600
CAS No.: 102292-66-0
M. Wt: 308.12 g/mol
InChI Key: YBOWGOLYQKBCFB-KVTDHHQDSA-N
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Preparation Methods

The synthesis of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves several steps. One common method includes the phosphorylation of 2,5-anhydro-1-deoxy-1-phosphonohexitol using phosphoric acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes involved in the pentose phosphate pathway, thereby affecting the overall metabolic process. The molecular targets include enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase . The compound’s effects are mediated through its binding to the active sites of these enzymes, leading to altered enzyme activity and metabolic outcomes .

Comparison with Similar Compounds

Biological Activity

2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate (commonly referred to as D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate) is a significant compound in the study of carbohydrate derivatives and their biological roles. It belongs to the class of pentose phosphates and is noted for its potential applications in biochemistry, medicine, and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C6H14O10P2C_6H_{14}O_{10}P_2 with a molecular weight of 308.12 g/mol. The compound features a unique arrangement of phosphate groups that contributes to its reactivity and biological functions.

The biological activity of this compound primarily involves its role as an inhibitor of enzymes in the pentose phosphate pathway (PPP). It specifically interacts with:

  • 6-Phosphofructo-2-Kinase/Fructose-2,6-Bisphosphatase (PFKFB1) : This enzyme regulates glucose metabolism by controlling the levels of fructose-2,6-bisphosphate, which is critical for glycolysis and gluconeogenesis . The inhibition of PFKFB1 by this compound can lead to altered metabolic states, influencing energy production and cellular growth.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on fructose bisphosphatase activity. This inhibition can impact gluconeogenesis, making it a potential target for metabolic regulation in conditions such as diabetes and cancer .

Case Studies

Several studies have highlighted the compound's effects:

  • Metabolic Regulation : A study demonstrated that treatment with D-Gluco-2,5-Anhydro-1-Deoxy-1-Phosphonohexitol-6-Phosphate resulted in decreased gluconeogenic flux in liver cells, suggesting its potential use in managing hyperglycemia .
  • Cancer Research : In vitro assays showed that the compound could inhibit the growth of certain cancer cell lines by modulating glucose metabolism through PFKFB1 inhibition .
  • HIV Research : Derivatives of this compound have been investigated for their anti-HIV properties, indicating a broader therapeutic potential beyond metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure SimilarityBiological Activity
D-MannitolModerateOsmotic agent; used in medicine
Gluco-2,5-Anhydro-1-deoxy-1-phosphonohexitolHighSimilar enzyme interactions

Research Applications

The applications of this compound span various fields:

Biochemistry : Used as a reagent to study metabolic pathways involving pentose phosphates.

Pharmaceuticals : Investigated for its potential therapeutic roles in metabolic diseases and cancer treatment.

Industrial Chemistry : Serves as an intermediate in synthesizing complex organic compounds .

Properties

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOWGOLYQKBCFB-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)CP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144880
Record name 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102292-66-0
Record name 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102292660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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